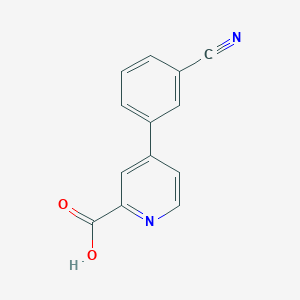
2-(2-Formylphenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Formylphenyl)nicotinic acid, 95% (2FPA) is an organic compound belonging to the family of nicotinic acids. It is a white, crystalline solid with a melting point of 109-111 °C. 2FPA has a variety of applications in organic synthesis, including as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. 2FPA is also used in a variety of scientific research applications, including in the study of biochemical and physiological effects and in laboratory experiments.
Aplicaciones Científicas De Investigación
2-(2-Formylphenyl)nicotinic acid, 95% has a variety of applications in scientific research. It is used as a reagent for the synthesis of various compounds, as a catalyst for the synthesis of heterocyclic compounds, and as a ligand in coordination chemistry. It is also used in the study of biochemical and physiological effects and in laboratory experiments.
Mecanismo De Acción
2-(2-Formylphenyl)nicotinic acid, 95% acts as a ligand in coordination chemistry. It binds to metal ions, such as zinc and copper, and forms coordination complexes. These complexes are stable and can be used in a variety of reactions.
Biochemical and Physiological Effects
2-(2-Formylphenyl)nicotinic acid, 95% has been studied for its biochemical and physiological effects. Studies have shown that 2-(2-Formylphenyl)nicotinic acid, 95% has antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of certain types of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-Formylphenyl)nicotinic acid, 95% has a number of advantages for laboratory experiments. It is a relatively stable compound and can be easily synthesized. It is also a relatively inexpensive reagent. However, it is important to note that 2-(2-Formylphenyl)nicotinic acid, 95% is a highly reactive compound and should be handled with care.
Direcciones Futuras
There are a number of potential future directions for the study of 2-(2-Formylphenyl)nicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in drug development. Additionally, further research could be conducted into its use as a reagent for the synthesis of various compounds and its potential use as a catalyst for the synthesis of heterocyclic compounds. Finally, further research could be conducted into its use as a ligand in coordination chemistry and its potential applications in the study of metal ion binding.
Métodos De Síntesis
2-(2-Formylphenyl)nicotinic acid, 95% can be synthesized by a variety of methods. The most commonly used method is the reaction of formic acid and phenylacetic acid in the presence of an acid catalyst, such as sulfuric acid. The reaction is carried out at temperatures of up to 100 °C. The reaction yields a mixture of 2-(2-Formylphenyl)nicotinic acid, 95% and other by-products, which can be separated by column chromatography.
Propiedades
IUPAC Name |
2-(2-formylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3/c15-8-9-4-1-2-5-10(9)12-11(13(16)17)6-3-7-14-12/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCNUXNWJWZYMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=C(C=CC=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40687011 |
Source


|
| Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Formylphenyl)nicotinic acid | |
CAS RN |
566198-42-3 |
Source


|
| Record name | 2-(2-Formylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40687011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














